(S)-2-(Trifluoromethyl)piperidine
Overview
Description
“(S)-2-(Trifluoromethyl)piperidine” is a chemical compound with the linear formula C6H10F3N . It can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol by ring-opening reaction of oxabenzonorbornadiene in the presence of an iridium catalyst .
Synthesis Analysis
The synthesis of “(S)-2-(Trifluoromethyl)piperidine” involves an enantioselective iridium-catalyzed hydrogenation of trifluoromethyl substituted pyridinium hydrochlorides . The introduction of a trifluoromethyl group increases the reactivity due to the electron-withdrawing effect . This methodology provides a convenient route to chiral poly-substituted piperidines .
Molecular Structure Analysis
The molecular formula of “(S)-2-(Trifluoromethyl)piperidine” is C6H10F3N . The SMILES string representation is FC(F)(F)[C@@H]1CCCCN1 . The InChI key is NAXDEFXCCITWEU-YFKPBYRVSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “(S)-2-(Trifluoromethyl)piperidine” are not detailed in the search results, it is known that the compound can be used as a reactant for the synthesis of (1R,2R)-2-((S)-2-(trifluoromethyl)piperidin-1-yl)-1,2-dihydronaphthalen-1-ol .
Physical And Chemical Properties Analysis
“(S)-2-(Trifluoromethyl)piperidine” is a liquid at room temperature . It has a density of 1.161 g/mL at 25 °C . The refractive index n20/D is 1.391 . The optical activity [α]22/D is -14.4°, c = 0.5% in methanol .
Scientific Research Applications
However, compounds similar to “(S)-2-(Trifluoromethyl)piperidine”, such as “4-(Trifluoromethyl)piperidine” and “3-(Trifluoromethyl)piperidine”, are used in scientific research . These compounds are part of the Thermo Scientific Chemicals product portfolio and are used for research purposes .
Synthesis of Substituted Trifluoromethyl Piperidines
Field
This application falls under the field of Organic Chemistry .
Application Summary
The trifluoromethyl group, when added to an active compound, significantly improves its bioactivity, bioavailability, and physical and chemical properties . This has led to the development of several derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position .
Method of Application
The Mannich reaction is used to introduce the trifluoromethyl group into a saturated or aromatic heterocyclic compound . Furthermore, substitution at C-4 and C-6 is achieved with a variety of saturated and aromatic groups .
Results
The application of this reaction has been successful in preparing several derivatives of piperidine-based alkaloids with trifluoromethyl at the α-position .
Bioprocessing and Cell Culture
Field
This application is in the field of Biotechnology .
Application Summary
Compounds similar to “(S)-2-(Trifluoromethyl)piperidine” are used in bioprocessing and cell culture .
Method of Application
The specific methods of application in bioprocessing and cell culture are not detailed in the sources .
Results
The outcomes of using these compounds in bioprocessing and cell culture are not specified in the sources .
Safety And Hazards
“(S)-2-(Trifluoromethyl)piperidine” is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin irritation and serious eye irritation . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, washing hands and face thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
(2S)-2-(trifluoromethyl)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N/c7-6(8,9)5-3-1-2-4-10-5/h5,10H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXDEFXCCITWEU-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@@H](C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654841 | |
Record name | (2S)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Trifluoromethyl)piperidine | |
CAS RN |
154727-51-2 | |
Record name | (2S)-2-(Trifluoromethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 154727-51-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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